An In-depth Technical Guide to 4-(Dimethylamino)phenyl Isothiocyanate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Dimethylamino)phenyl Isothiocyanate: Properties, Synthesis, and Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Dimethylamino)phenyl isothiocyanate (DMAP-ITC), a versatile reagent with significant applications in biochemical and pharmaceutical research. The document details its chemical and physical properties, spectral characteristics, a robust synthesis protocol, and its primary applications.
Core Properties of 4-(Dimethylamino)phenyl Isothiocyanate
4-(Dimethylamino)phenyl isothiocyanate is an aromatic isothiocyanate featuring a dimethylamino functional group. This group enhances its utility in various applications, particularly as a fluorescent label and a protein-modifying agent.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 2131-64-8[1] |
| Molecular Formula | C₉H₁₀N₂S[2] |
| Molecular Weight | 178.25 g/mol [1] |
| IUPAC Name | 4-isothiocyanato-N,N-dimethylaniline[2] |
| Synonyms | N,N-Dimethyl-4-isothiocyanatoaniline, p-(Dimethylamino)phenyl isothiocyanate[1] |
| InChI Key | HRDJPEMAGYHSJR-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Pale cream to yellow crystalline solid or powder[2] |
| Melting Point | 64-70 °C[1] |
| Boiling Point | 152 °C at 6 mmHg[1] |
| Density | ~1.136 g/cm³ (estimate)[1] |
| Water Solubility | 13.37 mg/L at 25 °C[1] |
| Sensitivity | Moisture Sensitive[1] |
| Storage | Keep cold (-20°C recommended) |
Spectral Data
The structural identity of 4-(Dimethylamino)phenyl isothiocyanate is confirmed by various spectroscopic techniques. The key spectral features are summarized below.
Table 3: Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR | - δ ~2.83 ppm (singlet, 6H): Corresponds to the six protons of the two methyl groups of the dimethylamino moiety. - δ ~6.68 ppm (doublet, 2H) & ~7.34 ppm (doublet, 2H): Characteristic signals for the aromatic protons in a para-disubstituted benzene ring. |
| ¹³C NMR | - Signals corresponding to the dimethylamino methyl carbons, the aromatic carbons (including the two distinct sets of CH carbons and the two quaternary carbons), and the characteristic isothiocyanate carbon (-N=C=S). |
| Infrared (IR) | - ~2100-2200 cm⁻¹ (strong, sharp): Characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. - Aromatic C-H and C=C stretching bands. |
| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): Expected at m/z ≈ 178.06, corresponding to the exact mass of the molecular formula C₉H₁₀N₂S. |
Synthesis of 4-(Dimethylamino)phenyl Isothiocyanate
The synthesis of aryl isothiocyanates is a well-established process. A common and effective method involves the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a heavy metal salt (like lead nitrate) to induce decomposition to the isothiocyanate.
This protocol is adapted from the general and robust procedure for aryl isothiocyanates published in Organic Syntheses.[3]
Materials:
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N,N-Dimethyl-p-phenylenediamine
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Carbon Disulfide (CS₂)
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Concentrated Aqueous Ammonia (NH₄OH)
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Lead Nitrate (Pb(NO₃)₂)
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Water (H₂O)
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Calcium Chloride (CaCl₂) (for drying)
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Ethanol (optional, for washing)
Procedure:
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Formation of the Dithiocarbamate Salt:
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In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-salt bath (0-10 °C), combine carbon disulfide (0.78 mol) and concentrated aqueous ammonia (1.3 mol).
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While stirring vigorously, slowly add N,N-Dimethyl-p-phenylenediamine (0.6 mol) to the mixture. The addition rate should be controlled to maintain the temperature below 10 °C.
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Continue stirring for 30-60 minutes after the addition is complete. A precipitate of the ammonium dithiocarbamate salt will form.
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Allow the mixture to stand for several hours, or preferably overnight, to ensure complete salt formation.
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Collect the crystalline salt by vacuum filtration and wash with cold ether or ethanol to remove unreacted starting materials.
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-
Conversion to Isothiocyanate:
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Dissolve the collected dithiocarbamate salt in a large volume of cold water (approx. 1.5 L per 0.5 mol of salt) in a large flask suitable for steam distillation.
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In a separate beaker, prepare a solution of lead nitrate (0.6 mol) in water (approx. 400 mL).
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While stirring the dithiocarbamate solution, slowly add the lead nitrate solution. A heavy, dark precipitate of lead sulfide (PbS) will form immediately.[3]
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Set up the flask for steam distillation. The receiver flask should contain a small amount of dilute acid to neutralize any ammonia that carries over.
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Commence steam distillation. The 4-(Dimethylamino)phenyl isothiocyanate will distill over with the steam as an oily or solid substance. Continue distillation until no more product is collected.
-
-
Purification:
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Separate the product from the aqueous distillate. If it is a solid, it can be collected by filtration. If an oil, it can be separated using a separatory funnel.
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Dry the crude product over anhydrous calcium chloride.
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Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.
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Key Applications and Biological Significance
4-(Dimethylamino)phenyl isothiocyanate is a valuable tool in life sciences and drug discovery due to the reactivity of its isothiocyanate group and the properties imparted by the dimethylamino-phenyl moiety.
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Biochemical Labeling: The isothiocyanate group reacts readily and specifically with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable thiourea linkages. This makes it an effective reagent for labeling proteins and peptides for detection and analysis. The dimethylamino group can impart fluorescent properties, allowing it to be used as a fluorescent label in various assays.[1]
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Protein Sequencing: Analogous to phenyl isothiocyanate (PITC) used in Edman degradation, DMAP-ITC can be used to sequentially cleave and identify amino acid residues from the N-terminus of a peptide. The resulting derivatives can be analyzed, often with high sensitivity, using techniques like HPLC.
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Organic and Medicinal Chemistry: It serves as a crucial intermediate in the synthesis of more complex molecules.[1] The isothiocyanate functional group can be transformed into thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles, which are common scaffolds in pharmaceutically active compounds.
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Biological Activity: Isothiocyanates as a class are known for their diverse biological activities.[1] Studies have indicated that various isothiocyanates possess potential anti-cancer, anti-inflammatory, and antimicrobial properties, making DMAP-ITC and its derivatives interesting candidates for drug development programs.
